3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
The compound 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a structurally complex molecule featuring an imidazolidine-2,4-dione core linked to a piperidin-4-yl group. The piperidine nitrogen is substituted with a 3-(3-methylthiophen-2-yl)propanoyl moiety, which introduces a heteroaromatic thiophene ring with a methyl group at position 3. This substitution pattern likely influences the compound’s physicochemical properties and biological activity, particularly in comparison to structurally analogous derivatives.
Properties
IUPAC Name |
3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-6-9-23-13(11)2-3-14(20)18-7-4-12(5-8-18)19-15(21)10-17-16(19)22/h6,9,12H,2-5,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWRPNGCINERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of 3-methylthiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Acylation of Piperidine: The acid chloride is reacted with 4-piperidone to form the acylated piperidine intermediate.
Cyclization: The acylated piperidine is then subjected to cyclization with imidazolidine-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common scaffold—piperidin-4-yl imidazolidine-2,4-dione—with other derivatives, but differs in the substituent attached to the piperidine nitrogen. Key structural analogs include:
3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK63954) : Features a 5-fluoro-2-methoxybenzenesulfonyl group, introducing a sulfonyl linker and a fluorinated aromatic ring .
3-[1-(2-Phenylbutanoyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (BK63738): Contains a 2-phenylbutanoyl substituent, incorporating a phenyl group and an extended aliphatic chain .
The target compound’s 3-(3-methylthiophen-2-yl)propanoyl group distinguishes it through:
- A sulfur-containing thiophene ring, enabling unique electronic interactions (e.g., π-stacking, hydrogen bonding).
- A methyl group at position 3 of the thiophene, enhancing lipophilicity and steric bulk compared to unsubstituted thiophenes.
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
*logP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
- Molecular Weight: BK63738 has the highest molecular weight (392.45 g/mol) due to its phenylbutanoyl chain, while the target compound is the lightest (~337.44 g/mol).
- Lipophilicity: The target’s logP (1.8) suggests moderate lipophilicity, intermediate between BK63954’s polar sulfonyl group (logP 0.5) and BK63738’s hydrophobic phenylbutanoyl (logP 3.2).
- Solubility : BK63954’s sulfonyl and methoxy groups enhance aqueous solubility, whereas BK63738’s phenyl group reduces it. The target’s thiophene may balance solubility and membrane permeability.
Hypothetical Pharmacological Implications
- The methyl group may improve metabolic stability by sterically shielding the thiophene ring .
- Fluorine’s electronegativity may optimize target selectivity .
- BK63738: The phenylbutanoyl moiety aligns with kinase inhibitor scaffolds (e.g., tyrosine kinases), indicating possible anticancer activity. However, high lipophilicity may limit bioavailability .
Biological Activity
The compound 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 336.40 g/mol. The structure includes an imidazolidine ring, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.40 g/mol |
| Functional Groups | Imidazolidine, Thioether |
| CAS Number | 2034240-97-4 |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of imidazolidine have shown efficacy against various cancer cell lines through the inhibition of the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival .
Case Study: Antitumor Efficacy
In vitro studies demonstrated that certain analogs of imidazolidine derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cell lines. The most potent compound showed an IC50 of 0.1 µM, indicating strong potential for further development as an anticancer agent.
Antiurease Activity
The compound's potential as an antiurease agent has also been explored. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathogenic processes.
Research Findings
A series of substituted imidazolidines were tested for their antiurease activity. The most effective compound in this series exhibited an IC50 value of 0.16 µM, significantly outperforming standard urease inhibitors .
Antioxidant Activity
The antioxidant properties of This compound have also been investigated. Compounds with similar structures have shown promising results in scavenging free radicals.
Comparative Analysis
A comparative study against Quercetin revealed that certain derivatives had inhibition percentages exceeding 90% at concentrations as low as 0.5 mM .
Summary of Biological Activities
The biological activities of This compound are largely attributed to its ability to modulate key signaling pathways involved in cancer progression and oxidative stress response. The inhibition of the PI3K/Akt pathway leads to reduced cell survival and proliferation in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
